N-(3-Pyridyl)-3-phenylsuccinimide is a compound that belongs to the class of succinimides, which are cyclic imides derived from succinic acid. This compound features a pyridine ring and a phenyl group attached to the succinimide structure, making it of interest in various chemical and pharmaceutical applications. The compound's unique structure allows it to interact with biological systems, potentially exhibiting pharmacological properties.
The compound can be synthesized through various methods, including multi-component reactions and solid-phase synthesis techniques. It has been studied for its biological activities, particularly in relation to its anticonvulsant properties and its role in inhibiting specific enzymes.
N-(3-Pyridyl)-3-phenylsuccinimide is classified as an organic compound, specifically a cyclic imide. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of N-(3-Pyridyl)-3-phenylsuccinimide can be achieved through several methods:
The three-component reaction typically employs solvents such as methanol and water in specific ratios to optimize yield and selectivity. Reaction conditions such as temperature and time are carefully controlled to achieve the desired product .
N-(3-Pyridyl)-3-phenylsuccinimide has a molecular formula of C_{13}H_{11}N_{1}O_{2}. Its structure consists of:
N-(3-Pyridyl)-3-phenylsuccinimide participates in several chemical reactions:
These reactions often require specific catalysts or conditions to promote reactivity while minimizing side products. The use of solvents and temperature control is crucial for optimizing yields.
The mechanism of action for N-(3-Pyridyl)-3-phenylsuccinimide primarily involves its interaction with biological targets, such as enzymes involved in neurotransmitter regulation. It has been noted for its potential inhibition of acetylcholinesterase activity, which plays a significant role in neurotransmission .
Studies indicate that certain derivatives exhibit significant inhibition activity with IC50 values ranging from 11.42 to 22.21 µM, suggesting that modifications to the core structure can enhance biological activity .
Spectroscopic methods such as NMR and IR spectroscopy are commonly used to characterize this compound, providing insights into its structural features and purity.
N-(3-Pyridyl)-3-phenylsuccinimide has several notable applications:
N-(3-Pyridyl)-3-phenylsuccinimide (C₁₅H₁₂N₂O₂) is a cyclic imide characterized by a five-membered succinimide ring substituted at the N1 position with a 3-pyridyl group and at the C3 position with a phenyl moiety. Its systematic IUPAC name is 3-phenyl-1-(pyridin-3-yl)pyrrolidine-2,5-dione. Key identifiers include:
Table 1: Chemical Identifiers of N-(3-Pyridyl)-3-phenylsuccinimide
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂N₂O₂ |
Molar Mass | 252.27 g/mol |
SMILES | C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
InChIKey | JYHMYXSDHJOVOI-UHFFFAOYSA-N |
Canonical Name | 3-phenyl-1-(pyridin-3-yl)pyrrolidine-2,5-dione |
The crystal structure reveals a nearly planar succinimide ring, with the pyridyl and phenyl substituents adopting specific dihedral angles critical for biological activity [6].
The compound emerged from systematic efforts to modify the succinimide core for enhanced CNS activity. Early succinimide derivatives like ethosuximide (approved in the 1950s) established the scaffold’s antiepileptic potential. N-(3-Pyridyl)-3-phenylsuccinimide was first synthesized and structurally characterized in 1990 via X-ray crystallography, marking a key milestone in understanding structure-activity relationships (SAR) of N-heteroaryl succinimides [6]. Its design leveraged:
This compound exemplifies targeted modifications of the succinimide scaffold to optimize pharmacokinetic and pharmacodynamic properties. Key implications include:
Table 2: Biological Activities of Succinimide Derivatives
Derivative | Activity Profile | Structural Feature | Reference |
---|---|---|---|
N-(3-Pyridyl)-3-phenylsuccinimide | Anticonvulsant (6 Hz test) | Planar pyridyl-succinimide conformation | [6] |
3-((4-Chlorophenyl)amino)-pyrrolidine-2,5-dione | Broad-spectrum anticonvulsant (MES, scPTZ) | Para-chloro substitution | [5] |
Dispiro-pyrrolidine-succinimides | AChE inhibition (IC₅₀ = 11.42–22.21 µM) | Spiro complexity | [8] |
The compound’s significance extends beyond direct bioactivity; it provides a template for SAR exploration in neurotherapeutics and oncology. For example, analogs like tivantinib (c-Met inhibitor) and lurasidone (antipsychotic) share core succinimide pharmacophores with similar N-heteroaryl substitutions [2]. Future directions include leveraging its scaffold for multitarget ligands addressing epilepsy comorbidities like neuropathic pain [5] [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0